molecular formula C7H9NO B593505 1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) CAS No. 131393-99-2

1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI)

Cat. No.: B593505
CAS No.: 131393-99-2
M. Wt: 123.155
InChI Key: ABWWGNMNVQFPPX-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) is an organic compound with the molecular formula C7H9NO. It belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5, and an aldehyde group at position 3 on the pyrrole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) can be synthesized through various methods. One common approach involves the reaction of 1,5-dimethylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3,5-dimethyl-(9CI)
  • 1H-Pyrrole-2-carboxaldehyde
  • Indole derivatives

Comparison: 1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) is unique due to the specific positioning of its functional groups, which influence its reactivity and applicationsIndole derivatives, while structurally related, have a benzene ring fused to the pyrrole ring, leading to distinct properties and applications .

Properties

CAS No.

131393-99-2

Molecular Formula

C7H9NO

Molecular Weight

123.155

IUPAC Name

1,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C7H9NO/c1-6-3-7(5-9)4-8(6)2/h3-5H,1-2H3

InChI Key

ABWWGNMNVQFPPX-UHFFFAOYSA-N

SMILES

CC1=CC(=CN1C)C=O

Synonyms

1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI)

Origin of Product

United States

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